molecular formula C19H18ClN5O3 B2697316 6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-11-0

6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2697316
CAS RN: 876670-11-0
M. Wt: 399.84
InChI Key: WKBYRMAUSADJMC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a purine imidazole ring, which is a common structure in many biological molecules, including DNA and RNA. The presence of a chloro and methyl groups attached to a phenyl ring indicates that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purino[7,8-a]imidazole part of the molecule suggests a fused ring system, which could have interesting electronic and steric properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological molecules in the body to exert its effects .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in animal models and eventually in humans .

properties

CAS RN

876670-11-0

Product Name

6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Molecular Formula

C19H18ClN5O3

Molecular Weight

399.84

IUPAC Name

6-(3-chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H18ClN5O3/c1-10-8-23-15-16(22(4)19(28)24(17(15)27)9-11(2)26)21-18(23)25(10)14-7-5-6-13(20)12(14)3/h5-8H,9H2,1-4H3

InChI Key

WKBYRMAUSADJMC-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=C(C(=CC=C4)Cl)C)N(C(=O)N(C3=O)CC(=O)C)C

solubility

not available

Origin of Product

United States

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